3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 338750-50-8
Cat. No.: VC4921066
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.3
* For research use only. Not for human or veterinary use.
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one - 338750-50-8](/images/structure/VC4921066.png)
Specification
CAS No. | 338750-50-8 |
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Molecular Formula | C13H10N2O2S |
Molecular Weight | 258.3 |
IUPAC Name | 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3 |
Standard InChI Key | MYUMGHUOGAWHNW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, reflects its core structure:
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A thieno[2,3-d]pyrimidin-4(3H)-one backbone, where a thiophene ring is fused to a pyrimidinone system.
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A 4-methoxyphenyl substituent at the 3-position of the pyrimidinone ring.
Key structural attributes include:
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Planar aromatic systems: The fused thiophene-pyrimidinone core enables π-π stacking interactions, critical for binding to biological targets .
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Methoxy group: The electron-donating methoxy group at the para position of the phenyl ring enhances solubility and modulates electronic properties, potentially influencing receptor affinity .
Synthetic Methodologies
General Synthesis of Thienopyrimidinones
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions. For example:
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Intermediate formation: 3-Aminothiophene-2-carboxylates react with anhydrides or acyl chlorides to form acylated intermediates .
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Cyclization: Intramolecular cyclization under thermal or acidic conditions yields the thienopyrimidinone core .
Example Pathway (Adapted from Dabaeva et al. ):
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Starting material: 3-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid.
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Acylation: Reaction with butanoic anhydride forms an oxazine intermediate.
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Ring-opening and cyclization: Treatment with primary amines (e.g., 2-phenylethanamine) yields substituted thienopyrimidinones .
For 3-(4-methoxyphenyl) substitution, 4-methoxybenzylamine could serve as the amine source, introducing the aryl group during cyclization.
Physicochemical Properties
While direct data for 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are scarce, analogs provide approximate values:
Key observations:
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The methoxy group increases hydrophobicity compared to unsubstituted analogs.
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The planar structure suggests moderate solubility in polar aprotic solvents (e.g., DMSO) .
Pharmacological Activities
Kinase Inhibition
Thieno[2,3-d]pyrimidin-4(3H)-ones exhibit potent inhibition of Rho-associated coiled-coil kinases (ROCKs), which regulate cell motility and apoptosis . For example:
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Compound 8k: A structurally similar derivative (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) inhibits ROCK I/II with IC₅₀ values of 0.004 μM and 0.001 μM, respectively .
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Mechanism: The methoxyphenyl group likely occupies hydrophobic pockets in the kinase ATP-binding site .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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Position of methoxy group: Para-substitution (as in 3-(4-methoxyphenyl)) enhances metabolic stability compared to ortho or meta positions .
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Heterocyclic fused systems: Pyrano or pyrido fusion (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones) improves bioavailability .
Future Directions
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